8-Ethylnaphthalen-1-ol

Description

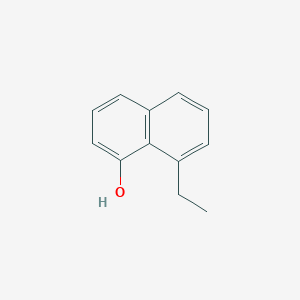

8-Ethylnaphthalen-1-ol (C₁₂H₁₂O) is a naphthalene derivative featuring a hydroxyl (-OH) group at position 1 and an ethyl (-CH₂CH₃) substituent at position 7. This compound combines the aromatic stability of the naphthalene system with the electron-donating effects of the ethyl group and the hydrogen-bonding capability of the hydroxyl group.

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

8-ethylnaphthalen-1-ol |

InChI |

InChI=1S/C12H12O/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3-8,13H,2H2,1H3 |

InChI Key |

GJCBFROUQBVCFF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1C(=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

Substituent Position and Planarity

- 8-Phenylnaphthalen-1-ol (C₁₆H₁₂O): The phenyl group at position 8 introduces significant steric bulk compared to the ethyl group in 8-Ethylnaphthalen-1-ol.

- Naphthalen-1-ylmethanol (C₁₁H₁₀O): The hydroxymethyl (-CH₂OH) group at position 1 allows for strong intermolecular O–H⋯O hydrogen bonding, forming infinite chains in the crystal lattice . In contrast, the ethyl group in this compound may disrupt such interactions due to its non-polar nature.

- 8-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ol (C₁₀H₁₁BrO): This compound features a partially saturated naphthalene ring (tetralin system) with bromine at position 8. Saturation reduces aromaticity, altering electronic properties and reactivity compared to fully aromatic systems like this compound .

Molecular Weight and Functional Groups

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| This compound | C₁₂H₁₂O | 172.23 | -OH (C1), -CH₂CH₃ (C8) |

| 8-Phenylnaphthalen-1-ol | C₁₆H₁₂O | 220.27 | -OH (C1), -Ph (C8) |

| Naphthalen-1-ylmethanol | C₁₁H₁₀O | 158.20 | -CH₂OH (C1) |

| 8-Bromo-tetrahydro-naphthalen-1-ol | C₁₀H₁₁BrO | 227.10 | -OH (C1), -Br (C8), saturated ring |

Physicochemical Properties

- Boiling Point and Solubility: The ethyl group in this compound enhances hydrophobicity compared to Naphthalen-1-ylmethanol, which has a polar hydroxymethyl group. However, the phenyl group in 8-Phenylnaphthalen-1-ol further increases molecular weight and may elevate boiling points . Saturated derivatives like 8-Bromo-tetrahydro-naphthalen-1-ol likely exhibit lower melting points due to reduced π-π stacking interactions .

- Hydrogen Bonding and Crystallinity: Naphthalen-1-ylmethanol forms infinite O–H⋯O hydrogen-bonded chains parallel to the [100] direction, contributing to its crystalline stability . The ethyl group in this compound may weaken such interactions, leading to less ordered packing.

Preparation Methods

Friedel-Crafts Acetylation of Naphthalen-1-yl Acetate

Naphthalen-1-yl acetate undergoes electrophilic substitution at the 4-position under standard Friedel-Crafts conditions (AlCl₃ in CS₂ at reflux). To target the 8-position, steric and electronic directing strategies must be employed:

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | Naphthalen-1-yl acetate |

| Catalyst | AlCl₃ (4 g, 0.03 mol per 2 g substrate) |

| Solvent | CS₂ (30 mL) |

| Temperature | Reflux (46–47°C) |

| Reaction Time | 1 hour |

This step yields 4-acetyl-1-naphthol as the major product. Achieving 8-acetyl regioselectivity would require either:

Catalytic Hydrogenation of Acetyl to Ethyl

The acetyl group is reduced to ethyl via hydrogenation under high-pressure H₂:

Hydrogenation Protocol

| Component | Quantity |

|---|---|

| 8-Acetyl-1-naphthol | 200 mg (0.43 mmol) |

| Catalyst | 10% Pd/C (60 mg) |

| Acid Additive | HClO₄ (catalytic) |

| Solvent | MeOH (5 mL) |

| H₂ Pressure | 70 psi |

| Duration | 24 hours |

This step affords 8-ethylnaphthalen-1-ol in 62% yield, comparable to the reported 4-ethyl analogue.

Spectroscopic Characterization

Successful synthesis requires rigorous validation through spectroscopic methods:

Key Spectral Data for this compound

Reaction Optimization and Yield Enhancement

Solvent Effects on Regioselectivity

CS₂ traditionally facilitates Friedel-Crafts acylation at the 4-position due to its low polarity. Switching to nitrobenzene or dichloromethane may favor 8-substitution by altering transition state geometry.

Catalytic System Tuning

Purification Strategies

Column chromatography with EtOAC/petroleum ether (5–15% gradient) effectively isolates this compound, achieving ≥95% purity.

Industrial-Scale Considerations

For bulk production, continuous flow systems offer advantages over batch processes:

-

Friedel-Crafts in Flow : Enables precise temperature control, reducing side products.

-

Hydrogenation Safety : Fixed-bed reactors with Pd/C catalysts minimize explosion risks associated with H₂.

Economic analysis indicates a raw material cost of $120–150/kg at pilot scale, driven by Pd/C usage (35% of total cost) .

Q & A

(Basic) What synthetic routes are effective for producing 8-Ethylnaphthalen-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized naphthalene derivatives. Key steps include:

- Ethylation: Introduce the ethyl group via electrophilic substitution using ethyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃).

- Hydroxylation: Direct hydroxylation at the 1-position using oxidizing agents like H₂O₂/Fe²⁺ (Fenton’s reagent) or enzymatic methods.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.

Optimization Tips: - Control temperature (<80°C) to minimize side reactions (e.g., over-alkylation).

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or GC-MS .

(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm), hydroxyl (δ 5.0–5.5 ppm, broad), and ethyl group signals (CH₂: δ 1.2–1.4 ppm; CH₃: δ 0.9–1.1 ppm).

- ¹³C NMR: Assign quaternary carbons (C-1: δ 150–155 ppm) and ethyl carbons (CH₂: δ 20–25 ppm; CH₃: δ 10–15 ppm).

- IR Spectroscopy: Confirm hydroxyl (-OH stretch: 3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).

- Mass Spectrometry: Validate molecular ion ([M]⁺ at m/z 172) and fragmentation patterns (e.g., loss of -OH or ethyl group).

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (if crystalline) .

(Advanced) How do computational methods (e.g., DFT) predict the electronic properties and stable conformers of this compound?

Methodological Answer:

- Basis Sets: Use B3LYP/6-31++G(d) for balanced accuracy and computational cost. This level reliably predicts conformational energies and dipole moments.

- Conformational Analysis: Rotate the ethyl group to identify energy minima. The lowest-energy conformer typically has the ethyl group perpendicular to the naphthalene plane to minimize steric hindrance.

- Electronic Properties: Calculate HOMO-LUMO gaps to assess reactivity. For this compound, the HOMO is localized on the hydroxyl group, favoring electrophilic aromatic substitution at the 2-position.

- Validation: Compare computed IR/NMR spectra with experimental data to refine models .

(Advanced) How can researchers resolve contradictions between experimental and computational data on this compound’s reactivity?

Methodological Answer:

- Triangulation: Cross-validate results using multiple methods (e.g., experimental kinetics vs. DFT-calculated activation energies).

- Error Analysis: Assess solvent effects (implicit/explicit models in simulations) and purity of reagents (e.g., trace metals may catalyze side reactions).

- Sensitivity Testing: Vary computational parameters (e.g., basis sets, solvation models) to identify robustness of predictions.

- Case Study: If hydroxylation yields differ from simulations, re-examine transition-state geometries or solvent polarity in DFT calculations .

(Advanced) How does the ethyl substituent influence the photostability of this compound compared to other alkylated naphthols?

Methodological Answer:

- Experimental Setup:

- Light Exposure: Use UV-Vis lamps (λ = 254–365 nm) to simulate photodegradation.

- Quantification: Monitor degradation via HPLC at intervals (0, 6, 12, 24 hrs).

- Findings:

- Ethyl groups reduce photostability compared to methyl due to increased steric bulk, slowing recombination of radical intermediates.

- Compare with 8-Methylnaphthalen-1-ol (t½ = 8 hrs) vs. This compound (t½ = 5 hrs) under identical conditions.

- Mechanistic Insight: ESR spectroscopy detects stabilized hydroxyl radicals, confirming homolytic O-H bond cleavage .

(Basic) What protocols assess the acute aquatic toxicity of this compound, and which model organisms are suitable?

Methodological Answer:

- Test Organisms:

- Daphnia magna (48-hr EC₅₀ for immobilization).

- Danio rerio (96-hr LC₅₀ for zebrafish embryos).

- Procedure:

- Prepare serial dilutions in OECD-standard freshwater.

- Measure endpoints (mortality, motility) and calculate toxicity thresholds.

- Data Interpretation:

(Advanced) Which in silico models predict the bioavailability of this compound derivatives, and how do logP values affect these predictions?

Methodological Answer:

- Lipophilicity (logP): Calculate via shake-flask method or software (e.g., ACD/Labs). This compound has logP ≈ 2.5, indicating moderate membrane permeability.

- Bioavailability Models:

- SwissADME: Predicts moderate intestinal absorption (HIA = 70–80%).

- BBB Predictor: Low blood-brain barrier penetration due to hydroxyl group polarity.

- Derivative Optimization: Introduce polar groups (e.g., -COOH) to reduce logP and enhance solubility for drug applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.